CNX-1351

Vue d'ensemble

Description

CNX-1351 est un inhibiteur covalent ciblé puissant et sélectif de l'isoforme de la phosphatidylinositol 3-kinase alpha (PI3Kα). Il a montré un potentiel significatif en thérapie anticancéreuse en raison de sa capacité à inhiber sélectivement la PI3Kα, qui joue un rôle crucial dans la croissance, la prolifération et la survie des cellules .

Applications De Recherche Scientifique

CNX-1351 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

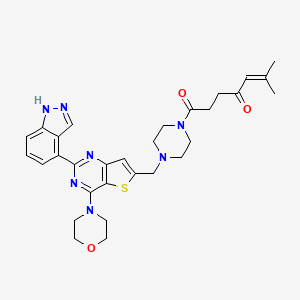

This compound, also known as 1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione, is a potent and selective inhibitor of PI3Kα . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, and survival .

Mode of Action

This compound interacts with PI3Kα in a covalent manner, leading to the inhibition of PI3Kα signaling in cells . This interaction results in prolonged inhibition, consistent with a covalent mechanism of action . This compound also bonds to p110α, a subunit of PI3Kα .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . By inhibiting PI3Kα, this compound reduces the phosphorylation of Akt, a key protein in this pathway . This leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

Covalent inhibitors often exhibit prolonged target engagement, which can enhance their bioavailability and therapeutic effect .

Result of Action

This compound has been shown to inhibit the growth of cells dependent on PI3Kα . It induces G2/M cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . Additionally, this compound enhances the anti-cancer effects of other drugs, such as the PARP inhibitor rucaparib phosphate, in cervical cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cancer cells, can impact the compound’s action . .

Analyse Biochimique

Biochemical Properties

CNX-1351 interacts with the PI3Kα enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . The nature of this interaction is covalent, meaning this compound forms a chemical bond with PI3Kα, leading to the inhibition of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and proliferation . This compound can also impact gene expression and cellular metabolism, as the PI3K/Akt pathway is involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PI3Kα enzyme, inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to changes in gene expression and cellular metabolism . The binding of this compound to PI3Kα is covalent, which means it forms a stable chemical bond, leading to a long-lasting inhibition of the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a potent antiproliferative effect on PI3Kα-dependent cancer cell lines

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . This pathway is a part of the cellular response to growth factors and is involved in processes such as cell survival, growth, and proliferation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CNX-1351 implique plusieurs étapes, notamment la formation du noyau thiéno[3,2-d]pyrimidine, suivie de l'introduction de divers groupes fonctionnels pour obtenir la structure finale. Les étapes clés comprennent :

Formation du noyau thiéno[3,2-d]pyrimidine : Ceci est généralement obtenu par une réaction de cyclisation impliquant un dérivé du thiophène et un précurseur azoté approprié.

Fonctionnalisation : Introduction des groupes indazole et morpholine par des réactions de substitution nucléophile.

Assemblage final : Couplage du thiéno[3,2-d]pyrimidine fonctionnalisé avec un dérivé de la pipérazine pour former le composé final.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour les étapes clés, ainsi que des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

CNX-1351 subit principalement des réactions de liaison covalente avec son enzyme cible, la PI3Kα. Ceci implique la formation d'une liaison covalente entre le composé et un résidu cystéine spécifique dans le site actif de l'enzyme .

Réactifs et conditions courants

Les principaux réactifs impliqués dans la synthèse de this compound comprennent des dérivés du thiophène, des précurseurs azotés, de l'indazole, de la morpholine et des dérivés de la pipérazine. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir un rendement et une pureté élevés .

Principaux produits

Le principal produit des réactions impliquant this compound est le composé final lui-même, qui est un inhibiteur hautement sélectif de la PI3Kα. D'autres produits peuvent inclure divers intermédiaires formés pendant le processus de synthèse .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au résidu cystéine dans le site actif de PI3Kα, inhibant ainsi son activité kinase. Cette inhibition perturbe la voie de signalisation PI3Kα, conduisant à une prolifération cellulaire réduite et à une augmentation de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l'axe de signalisation PI3K/Akt/mTOR, qui est essentiel à la croissance et à la survie cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Bimiralisib (PQR309) : Un inhibiteur pan-PI3K qui cible plusieurs isoformes de PI3K.

Alpelisib (BYL719) : Un inhibiteur sélectif de la PI3Kα utilisé dans le traitement du cancer du sein.

Copanlisib (BAY 80-6946) : Un inhibiteur de la PI3K avec une activité contre la PI3Kα et la PI3Kδ.

Unicité

CNX-1351 est unique en raison de sa haute sélectivité pour la PI3Kα, ce qui minimise les effets hors cible et améliore son potentiel thérapeutique. Contrairement aux inhibiteurs pan-PI3K, this compound cible spécifiquement l'isoforme PI3Kα, réduisant ainsi la probabilité d'effets indésirables associés à l'inhibition d'autres isoformes de PI3K .

Activité Biologique

CNX-1351 is a targeted covalent inhibitor specifically designed to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an enzyme implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, potency, and relevance in cancer treatment based on diverse scientific literature.

This compound covalently modifies PI3Kα at cysteine 862 (C862), a residue unique to this isoform, thereby inhibiting its activity. This selective targeting is crucial because it allows for the modulation of PI3Kα signaling without affecting other isoforms such as PI3Kβ, γ, and δ, which are not modified by this compound. The covalent bond formation is facilitated by the compound's electrophilic warhead that reacts with the thiol group of C862, leading to sustained inhibition of the kinase activity.

Potency and Efficacy

Research indicates that this compound exhibits potent inhibitory effects on PI3Kα-dependent cancer cell lines. The compound has an effective concentration (EC50) of less than 100 nM and a growth inhibition (GI50) also below 100 nM in various assays. However, it has been noted that this compound shows relatively poor in vitro and cellular potency compared to other compounds developed for similar purposes.

Comparative Potency Data

| Compound | Target | EC50 (nM) | GI50 (nM) |

|---|---|---|---|

| This compound | PI3Kα | <100 | <100 |

| Compound 19 | PI3Kα | <50 | <50 |

| Compound 22 | PI3Kβ | <30 | <30 |

Table 1: Comparative potency of this compound with other inhibitors targeting PI3K isoforms.

In Vitro Studies

In vitro studies utilizing mass spectrometry and X-ray crystallography have confirmed the covalent modification of C862 by this compound. These studies demonstrated that while this compound effectively inhibits PI3Kα, it does not significantly affect the activity of other PI3K isoforms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Cell Line Studies : In experiments involving SKOV3 ovarian cancer cells, this compound was shown to inhibit PI3Kα-dependent signaling pathways effectively. The long-lasting inhibition observed in washout experiments suggests that this compound could provide sustained therapeutic effects in vivo .

- Comparative Analysis : A study compared this compound with other covalent inhibitors targeting distal cysteines. It was found that while this compound has unique properties as a selective inhibitor, its overall efficacy was lower than newer compounds designed with enhanced warhead reactivity .

- Mechanistic Insights : Another investigation into the structure-activity relationship (SAR) of this compound highlighted its chemical features which limit its suitability for lead optimization processes. This research emphasizes the need for further modifications to enhance its potency and therapeutic index .

Propriétés

IUPAC Name |

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUPKDFXMWRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?

A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []

Q2: How does the covalent binding of this compound impact its activity in biological systems?

A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.

Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?

A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.